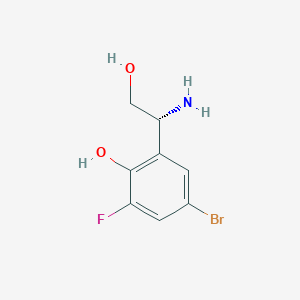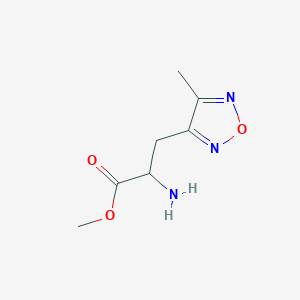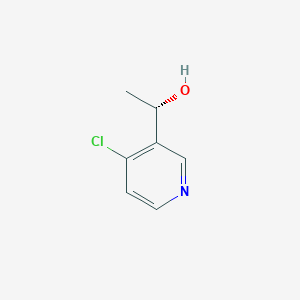
(As)-4-chloro-a-methyl-3-pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(As)-4-chloro-a-methyl-3-pyridinemethanol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the alpha position, and a hydroxyl group attached to the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (As)-4-chloro-a-methyl-3-pyridinemethanol typically involves the chlorination of a-methyl-3-pyridinemethanol. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(As)-4-chloro-a-methyl-3-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH.
Major Products Formed
Oxidation: 4-chloro-a-methyl-3-pyridinecarboxaldehyde.
Reduction: 4-chloro-a-methyl-3-pyridinemethanamine.
Substitution: 4-substituted derivatives depending on the nucleophile used.
科学的研究の応用
(As)-4-chloro-a-methyl-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of (As)-4-chloro-a-methyl-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may affect signaling pathways by modulating receptor activity, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
4-chloro-3-pyridinemethanol: Lacks the methyl group at the alpha position.
4-chloro-a-methyl-2-pyridinemethanol: The hydroxyl group is at the 2nd position instead of the 3rd.
4-chloro-a-methyl-3-pyridinecarboxaldehyde: The hydroxyl group is oxidized to a carbonyl group.
Uniqueness
(As)-4-chloro-a-methyl-3-pyridinemethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, and hydroxyl group in specific positions on the pyridine ring allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
(1S)-1-(4-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
InChIキー |
YEAHSGXGXCOVHG-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CN=C1)Cl)O |
正規SMILES |
CC(C1=C(C=CN=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


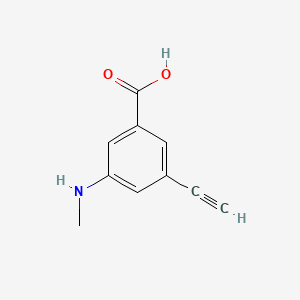
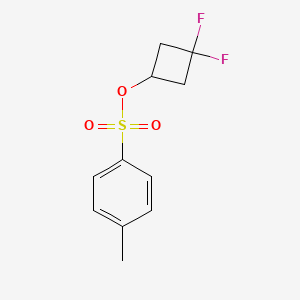
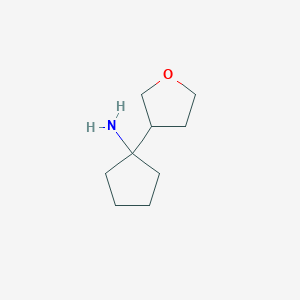
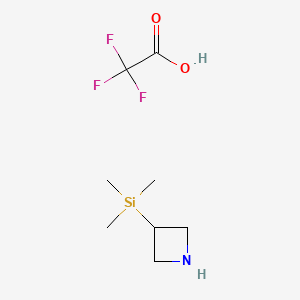


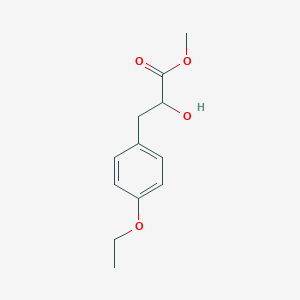
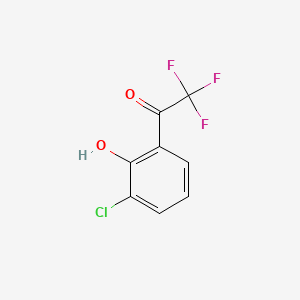
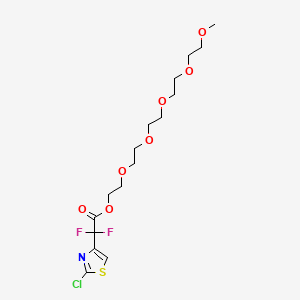

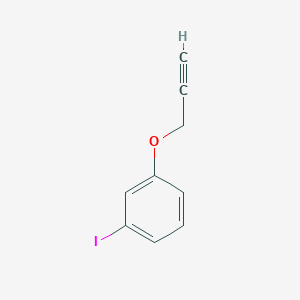
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
